
N-(5-methylpyridin-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methylpyridin-2-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is also known by other synonyms such as N-(5-METHYL-2-PYRIDINYL)CYCLOPROPANECARBOXAMIDE and Cyclopropanecarboxamide, N-(5-methyl-2-pyridinyl) .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a cyclopropane ring via a carboxamide group . The pyridine ring is substituted at the 5-position with a methyl group .Physical And Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.Applications De Recherche Scientifique
Alzheimer's Disease Imaging
A study by Gao et al. (2017) focused on the synthesis of carbon-11-labeled isonicotinamides for potential PET imaging of the GSK-3 enzyme in Alzheimer's disease. The research highlights the synthesis process, chemical yields, and the radiochemical purity of the target tracers, which were synthesized with a specific activity at the end of bombardment (EOB) ranging from 370-1110GBq/μmol, indicating a potential application in Alzheimer's disease imaging and diagnostics (Gao, Wang, & Zheng, 2017).
Serotonin Receptor Imaging
García et al. (2014) synthesized N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635 for PET imaging of serotonin 5-HT(1A) receptors. The study found the cyclohexanecarboxamide derivative to be a selective, high affinity 5-HT1A receptor antagonist with promising characteristics for in vivo quantification of 5-HT1A receptors, suggesting its utility in neuropsychiatric disorder studies (García et al., 2014).
Neuroinflammation Imaging
Wang et al. (2018) synthesized a new potential PET agent, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, for imaging the IRAK4 enzyme in neuroinflammation. The synthesis led to a radiochemical yield of 50-60%, with purity >99% and specific activity at EOB of 370-1110 GBq/μmol, highlighting its potential in neuroinflammation research (Wang et al., 2018).
Antimicrobial Activity
Akbari (2018) explored cyanopyridine derivatives for their antimicrobial activities. The study synthesized new N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide compounds and evaluated their antimicrobial efficacy, providing insights into potential applications in pharmaceutical and agriculture fields for combating microbial resistance (Akbari, 2018).
Chemical Synthesis and Characterization
Parella, Gopalakrishnan, & Babu (2013) reported on the Pd-catalyzed direct arylation of C(sp3)-H bonds of cyclopropanes to produce di- and trisubstituted cyclopropanecarboxamides. This study contributes to the field of organic synthesis by expanding the toolbox for constructing complex cyclopropanecarboxamide scaffolds, which could be useful in various medicinal chemistry applications (Parella, Gopalakrishnan, & Babu, 2013).
Propriétés
IUPAC Name |
N-(5-methylpyridin-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-2-5-9(11-6-7)12-10(13)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGXJVSHRUGFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B2536447.png)
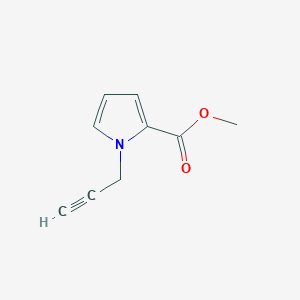

![(Z)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide](/img/structure/B2536451.png)
![N-(benzo[b]thiophen-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2536452.png)
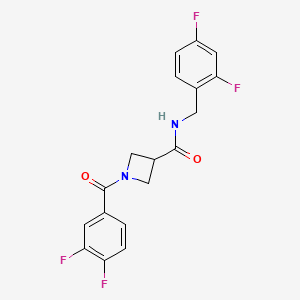
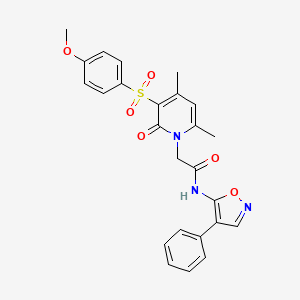

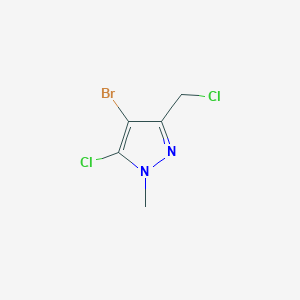
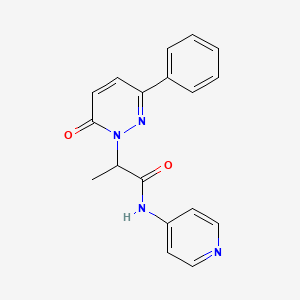
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2536465.png)
![N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2536466.png)
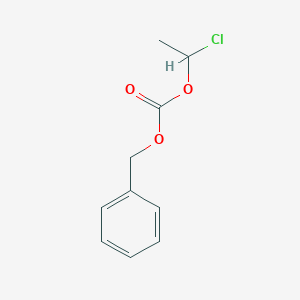
![1-[2-(Methylthio)ethyl]piperazine dihydrochloride](/img/structure/B2536470.png)